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Compound Name:
N-Cbz-glycyl-glycyl-D-

phenylalanine

Cat. No.: B12372985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyloxycarbonyl-Gly-Gly-D-Phe (Z-Gly-Gly-D-Phe) is a protected tripeptide of significant

interest in the fields of medicinal chemistry and drug development. The benzyloxycarbonyl (Z)

group serves as a crucial amine-protecting group in peptide synthesis, while the Gly-Gly-D-Phe

sequence may act as a mimetic or an inhibitor in various biological pathways. The D-

configuration of the phenylalanine residue can confer resistance to enzymatic degradation,

enhancing the peptide's potential as a therapeutic agent. This technical guide provides a

comprehensive overview of the known physicochemical properties, experimental protocols for

its synthesis and characterization, and a hypothesized biological role based on related

compounds.

Physicochemical Data
The following tables summarize the key physicochemical properties of benzyloxycarbonyl-Gly-

Gly-D-Phe and its constituent amino acids. It is important to note that while some data for the

specific tripeptide is available, other values are estimated based on structurally similar

compounds due to a lack of published experimental data for this exact molecule.
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Property Value Source

Molecular Formula C₂₁H₂₃N₃O₆ N/A

Molecular Weight 413.42 g/mol N/A

Appearance
White to off-white crystalline

solid
[1]

Melting Point
125-126 °C (for Z-Gly-L-Phe-

OH)
[2]

Solubility

Soluble in Dimethyl sulfoxide

(DMSO), Dimethylformamide

(DMF), and Methanol. Soluble

in Ethanol.

[1][2]

Amino Acid
Residue

Molecular Weight (
g/mol )

Charge at pH 7.4
Hydrophobicity
(Kyte-Doolittle)

Glycine (Gly) 75.07 Neutral -0.4

D-Phenylalanine (D-

Phe)
165.19 Neutral 2.8

Experimental Protocols
I. Synthesis of Benzyloxycarbonyl-Gly-Gly-D-Phe via
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general method for the synthesis of Z-Gly-Gly-D-Phe on a solid

support, a common and efficient technique in peptide chemistry[3][4].

A. Materials and Reagents:

Fmoc-D-Phe-Wang resin

Fmoc-Gly-OH
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Benzyloxycarbonyl-Glycine (Z-Gly-OH)

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

20% Piperidine in DMF

Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

B. Synthesis Workflow:

Fmoc-D-Phe-Wang Resin Fmoc Deprotection
(20% Piperidine/DMF) DMF Wash

Coupling:
Fmoc-Gly-OH

DIC/HOBt in DMF
DMF Wash Fmoc Deprotection

(20% Piperidine/DMF) DMF Wash
Coupling:
Z-Gly-OH

DIC/HOBt in DMF
DMF & DCM Wash Cleavage from Resin

(TFA/TIS/H₂O)
Precipitation

(Cold Diethyl Ether) Purification (HPLC)

Click to download full resolution via product page

Solid-Phase Peptide Synthesis (SPPS) Workflow for Z-Gly-Gly-D-Phe.

C. Step-by-Step Procedure:

Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes.

First Deprotection: Remove the Fmoc group from the D-phenylalanine residue by treating the

resin with 20% piperidine in DMF for 20 minutes.

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

First Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected D-phenylalanine. Pre-

activate Fmoc-Gly-OH with DIC and HOBt in DMF for 10 minutes, then add the mixture to
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the resin and shake for 2 hours.

Washing: Wash the resin with DMF.

Second Deprotection: Remove the Fmoc group from the newly added glycine residue using

20% piperidine in DMF for 20 minutes.

Washing: Wash the resin with DMF.

Second Coupling (Z-Glycine): Couple Z-Gly-OH to the deprotected glycine residue. Pre-

activate Z-Gly-OH with DIC and HOBt in DMF for 10 minutes, then add to the resin and

shake for 2 hours.

Final Washing: Wash the resin sequentially with DMF and DCM and dry under vacuum.

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain

protecting groups (if any) using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3

hours.

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl

ether.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

II. Purification and Characterization
A. Purification by RP-HPLC:

Column: C18 reverse-phase column.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient of mobile phase B (e.g., 5-95% over 30 minutes) is typically used

to elute the peptide[5][6].
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Detection: UV detection at 220 nm and 280 nm.

B. Characterization by Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized

peptide. The expected fragmentation patterns for peptides include b- and y-ions resulting from

cleavage of the peptide bonds[7][8].

Expected Monoisotopic Mass: 413.1638 g/mol for [M+H]⁺.

Expected Fragmentation:

b-ions (N-terminal fragments):

b₁ (Z-Gly): m/z 208.09

b₂ (Z-Gly-Gly): m/z 265.11

y-ions (C-terminal fragments):

y₁ (D-Phe): m/z 166.09

y₂ (Gly-D-Phe): m/z 223.11

C. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide. While specific

experimental spectra for Z-Gly-Gly-D-Phe are not readily available, the expected chemical

shifts can be estimated based on data from similar peptides and the constituent amino acids[9]

[10][11][12].

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Z-group: Aromatic protons (~7.3 ppm), CH₂ (~5.0 ppm).

Glycine residues: α-CH₂ (~3.6-3.8 ppm), NH (~8.0-8.3 ppm).
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D-Phenylalanine residue: α-CH (~4.3-4.5 ppm), β-CH₂ (~2.8-3.1 ppm), aromatic protons

(~7.2 ppm), NH (~8.1-8.4 ppm), COOH (~12-13 ppm).

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Z-group: Aromatic carbons (~127-137 ppm), CH₂ (~65 ppm), C=O (~156 ppm).

Glycine residues: α-C (~41-43 ppm), C=O (~169-171 ppm).

D-Phenylalanine residue: α-C (~54-56 ppm), β-C (~37 ppm), aromatic carbons (~126-138

ppm), C=O (~172-174 ppm).

Hypothesized Biological Activity and Signaling
Pathway
While the specific biological function of Z-Gly-Gly-D-Phe is not well-documented, peptides with

similar structures have been shown to act as inhibitors of viral membrane fusion and

proteases[13][14][15]. For instance, the peptide Z-D-Phe-L-Phe-Gly has demonstrated anti-viral

activity by inhibiting membrane fusion[13]. It is hypothesized that Z-Gly-Gly-D-Phe may also

interfere with protein-protein interactions critical for biological processes such as viral entry or

enzymatic catalysis.

The following diagram illustrates a hypothetical mechanism where Z-Gly-Gly-D-Phe acts as a

competitive inhibitor of a viral fusion protein, preventing the conformational changes required

for membrane fusion and subsequent viral entry into a host cell.
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Hypothetical Inhibition of Viral Membrane Fusion by Z-Gly-Gly-D-Phe.

Conclusion
Benzyloxycarbonyl-Gly-Gly-D-Phe is a synthetic tripeptide with potential applications in drug

discovery and development. This guide has provided a summary of its known physicochemical

properties, detailed experimental protocols for its synthesis and characterization, and a

plausible hypothesis for its biological activity. Further research is warranted to fully elucidate its

spectroscopic properties, solubility, and specific biological functions, which will be crucial for its

future development as a therapeutic agent or a research tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372985#physicochemical-properties-of-
benzyloxycarbonyl-gly-gly-d-phe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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